molecular formula C8H4N2S B14152816 Thieno[3,2-b]pyridine-5-carbonitrile CAS No. 86344-87-8

Thieno[3,2-b]pyridine-5-carbonitrile

Cat. No.: B14152816
CAS No.: 86344-87-8
M. Wt: 160.20 g/mol
InChI Key: AJUZQNNCFOSRGN-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5-carbonitrile typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-b]pyridine-5-carboxylic acid, while reduction may yield thieno[3,2-b]pyridine-5-methanol .

Scientific Research Applications

Thieno[3,2-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .

Comparison with Similar Compounds

Thieno[3,2-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity .

Properties

CAS No.

86344-87-8

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

thieno[3,2-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H

InChI Key

AJUZQNNCFOSRGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1C#N

Origin of Product

United States

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